IWR-1-endo
Overview
Description
IWR-1-endo is a small molecule inhibitor that primarily targets the Wnt signaling pathway. This compound is known for its ability to stabilize the AXIN2 protein, which plays a crucial role in the degradation of β-catenin, a key component in the Wnt signaling pathway . By inhibiting this pathway, this compound has significant implications in various biological processes and diseases, including cancer and stem cell research .
Scientific Research Applications
IWR-1-endo has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
IWR-1-endo, also known as IWR-1, primarily targets the Wnt/β-catenin signaling pathway . The key target within this pathway is Axin2 , a member of the destruction complex . Axin2 plays a crucial role in the regulation of the stability of β-catenin, a protein that is essential for the activation of Wnt target genes .
Mode of Action
This compound acts by stabilizing the Axin-scaffolded destruction complex , which in turn promotes the phosphorylation and degradation of β-catenin . By inhibiting the accumulation of β-catenin, this compound effectively blocks the Wnt/β-catenin signaling pathway . This inhibition is potent, with an IC₅₀ value of 180 nM in L-cells expressing Wnt3A .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell fate determination, cell migration, cell polarity, and organogenesis . By inhibiting this pathway, this compound can influence these processes, leading to various downstream effects.
Pharmacokinetics
This suggests that this compound can cross the blood-brain barrier, which may impact its bioavailability and therapeutic potential .
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by this compound has several molecular and cellular effects. It has been shown to promote the differentiation of cardiomyocytes from human pluripotent stem cells . Additionally, it can induce the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells . In cancer cells, this compound has been found to inhibit cell proliferation and migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be extremely unstable in murine plasma . By adjusting the ph to 15, the stability of this compound was significantly improved across several tested conditions such as benchtop, autosampler, freeze–thaw, and long term at −80 °C .
Safety and Hazards
Future Directions
IWR-1-endo is currently in the preclinical development stage . It has been used in research for its ability to inhibit the WNT signaling pathway, which has implications in various biological processes and diseases. Future research may focus on its potential therapeutic applications .
Relevant Papers this compound has been cited in various publications. For instance, it has been used in research involving human pluripotent stem cells . It has also been used in studies investigating the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .
Biochemical Analysis
Biochemical Properties
IWR-1-endo interacts with several key biomolecules in the Wnt/β-catenin pathway. It inhibits Wnt-induced accumulation of β-catenin, a key protein in the Wnt signaling pathway, by stabilizing the destruction complex member AXIN2 . This interaction effectively blocks the Wnt/β-catenin pathway, with an IC50 value of 180 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to promote self-renewal and maintain pluripotency of human embryonic stem cells and mouse Epi-stem cells . Additionally, it promotes differentiation of cardiomyocytes from human pluripotent stem cells (PSCs) and induces the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the destruction complex member AXIN2, which leads to the stabilization of this complex . This stabilization prevents the accumulation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit Wnt signaling, which can lead to various effects depending on the dosage . Specific threshold effects or toxic effects at high doses have not been extensively documented.
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . It interacts with the destruction complex member AXIN2, affecting the metabolic flux of this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IWR-1-endo involves multiple steps, typically starting with aspartic acid and benzoic anhydride as raw materials. The process includes esterification, substitution, and reduction reactions to ultimately yield the target compound . The detailed synthetic route is as follows:
Esterification: Aspartic acid reacts with benzoic anhydride to form an ester intermediate.
Substitution: The ester intermediate undergoes a substitution reaction to introduce the desired functional groups.
Reduction: The final step involves the reduction of the intermediate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
IWR-1-endo undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique in its ability to stabilize the AXIN2 protein, which is a critical component of the β-catenin destruction complex . This specific mechanism of action distinguishes it from other Wnt pathway inhibitors like XAV939, which directly target tankyrase enzymes .
Properties
IUPAC Name |
4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-ALFLXDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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